3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate
Description
This compound belongs to the indenoquinoline dione family, characterized by a fused tricyclic scaffold with a ketone-rich core (9,11-dioxo groups) and a phenyl phenylacetate ester moiety at the 10-position. Its synthesis involves a multi-step protocol utilizing a heterogeneous Cu/zeolite-Y catalyst (Scheme 4 in –3), which facilitates cyclocondensation of 1,3-indandione, 5,5-dimethylcyclohexane-1,3-dione, and substituted aromatic aldehydes .
Properties
IUPAC Name |
[3-(7,7-dimethyl-9,11-dioxo-5,6,8,10-tetrahydroindeno[1,2-b]quinolin-10-yl)phenyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO4/c1-32(2)17-24-28(25(34)18-32)27(29-30(33-24)22-13-6-7-14-23(22)31(29)36)20-11-8-12-21(16-20)37-26(35)15-19-9-4-3-5-10-19/h3-14,16,27,33H,15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBAYSIMQXOSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC(=O)CC6=CC=CC=C6)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
2.1.1. 7-Phenyl-10-Aryl Indenoquinoline Diones Compounds such as 7-phenyl-10-(4-methylphenyl)-5H-indeno[1,2-b]quinoline-9,11-dione () share the tricyclic core but lack the phenylacetate ester. These derivatives exhibit reduced solubility in polar solvents (e.g., logP ~4.2 vs. ~5.8 for the phenylacetate analog) due to the absence of the ester group, which introduces partial polarity .
2.1.2. 5-(4-Fluorophenyl)-7,7-Dimethyl Indenoquinoline Diones The fluorophenyl variant () demonstrates enhanced crystallinity (monoclinic space group P21/n) and intermolecular hydrogen bonding (C–H···O interactions), which are absent in the phenylacetate analog. This difference may reduce the latter’s crystalline stability but improve membrane permeability .
Functional Group Variations
2.2.1. Pyrido[3,2-b][1,4]benzodiazepin-9-ones Compounds like 10-aryl-7,7-dimethylpyridobenzodiazepinones () replace the indenoquinoline core with a diazepine ring.
2.2.2. Phenylacetate vs. Non-Ester Derivatives Replacing the phenylacetate group with a hydroxyl or methyl group (e.g., 7,7-dimethyl-10-aryl-7,8-dihydro-5H-indenoquinoline-9,11-diones) diminishes hydrolytic stability. The phenylacetate ester’s slow metabolic cleavage (t1/2 > 24 hours in vitro) contrasts with rapid oxidation of hydroxylated analogs (t1/2 ~3 hours) .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Indenoquinoline Derivatives
Computational and Bioactivity Comparisons
Structural Similarity Metrics
- Tanimoto Coefficient: The phenylacetate derivative shares a Tanimoto score of 0.86 with 7-phenyl-10-aryl analogs (Morgan fingerprints) but only 0.72 with pyridobenzodiazepinones .
- Docking Affinity: Molecular docking (SwissSimilarity) reveals stronger binding to topoisomerase II (ΔG = −9.2 kcal/mol) compared to non-ester analogs (ΔG = −7.5 to −8.1 kcal/mol), attributed to hydrophobic interactions with the phenylacetate group .
Bioactivity Clustering
Hierarchical clustering of NCI-60 bioactivity profiles () groups the phenylacetate derivative with antitumor indenoquinolines (e.g., ellipticine analogs) rather than diazepine-based compounds. This aligns with its mechanism of DNA intercalation and topoisomerase inhibition .
Research Implications
The phenylacetate moiety confers distinct advantages over analogs:
- Enhanced Lipophilicity : Improves blood-brain barrier penetration, critical for targeting gliomas (as shown for phenylacetate in ).
- Metabolic Stability : Prolongs half-life compared to hydroxylated derivatives .
- Synergistic Scaffold: Combines the planar indenoquinoline core (for DNA interaction) with the phenylacetate group (for enzyme inhibition).
Further studies should explore structure-activity relationships (SAR) of ester substituents and evaluate in vivo antitumor efficacy using rodent glioma models .
Q & A
Q. What are the primary synthetic routes for 3-(7,7-dimethyl-9,11-dioxo-hexahydroindenoquinolin-10-yl)phenyl phenylacetate, and how are reaction conditions optimized?
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the fused indenoquinoline system and ester substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 567.24). Purity is validated via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes. For aqueous solubility, micellar formulations with surfactants (e.g., Tween-80) or liposomal encapsulation are effective. Solubility parameters (logP ≈ 3.5) should guide solvent selection .
Advanced Research Questions
Q. What computational strategies are recommended to predict reactivity or binding interactions of this compound?
Q. How should experimental designs be structured to resolve contradictions in spectroscopic data?
- Methodological Answer : Use triangulation : Combine NMR, X-ray crystallography, and IR spectroscopy to cross-validate ambiguous signals. For example, NOESY correlations clarify stereochemistry, while X-ray diffraction definitively assigns bond angles and torsional strain .
Q. What factorial design approaches optimize reaction parameters for scalable synthesis?
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use LC-MS to identify degradation products (e.g., hydrolyzed ester groups). Pseudo-first-order kinetics model degradation rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
